molecular formula C18H13N3O3S B163369 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B163369
M. Wt: 351.4 g/mol
InChI Key: ZXXJUSSVHKICFE-UHFFFAOYSA-N
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Description

CAY10721 is a chemical compound known for its role as an inhibitor of sirtuin 3 (SIRT3), a class III histone deacetylase. Sirtuin 3 is involved in the regulation of mitochondrial function and energy metabolism. The inhibition of sirtuin 3 by CAY10721 has been associated with various therapeutic applications, particularly in the context of cancer research .

Mechanism of Action

CAY10721, also known as 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide or 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)acetamide, is a compound with intriguing biological activity. This article will delve into its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of CAY10721 is sirtuin 3 (SIRT3) , a class III histone deacetylase (HDAC) . SIRT3 plays a crucial role in various cellular processes, including energy metabolism, stress response, and aging .

Mode of Action

CAY10721 acts as an inhibitor of SIRT3 , with about 39% SIRT3 inhibition at 200 μM . By inhibiting SIRT3, CAY10721 can modulate the acetylation status of various proteins, thereby affecting their function .

Biochemical Pathways

The inhibition of SIRT3 by CAY10721 can impact several biochemical pathways. Specifically, the upregulation of SIRT3 transcription is associated with certain types of cancer, such as oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Therefore, the inhibition of SIRT3 by CAY10721 could potentially affect these pathways and their downstream effects .

Pharmacokinetics

Its solubility in dmf and dmso suggests that it might have good bioavailability

Result of Action

The inhibition of SIRT3 by CAY10721 has been associated with the down-regulation of OSCC cells and sensitization of these cells to radiation and chemotherapy . This suggests that CAY10721 could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The action, efficacy, and stability of CAY10721 could potentially be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . .

Biochemical Analysis

Biochemical Properties

CAY10721 interacts with the enzyme SIRT3, inhibiting its function by up to 39% at a concentration of 200 μM . SIRT3 is a histone deacetylase (HDAC) that plays a crucial role in regulating the structure and function of proteins .

Cellular Effects

The inhibition of SIRT3 by CAY10721 has been associated with significant cellular effects. Specifically, the upregulation of SIRT3 transcription is associated with oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Conversely, the down-regulation of SIRT3, facilitated by CAY10721, inhibits the growth of OSCC cells and sensitizes them to radiation and chemotherapy .

Molecular Mechanism

At the molecular level, CAY10721 exerts its effects by binding to the SIRT3 enzyme and inhibiting its function . This interaction leads to a decrease in the deacetylation activity of SIRT3, thereby influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role as a SIRT3 inhibitor, it can be inferred that its effects may vary over time depending on the stability of the compound, the duration of exposure, and the specific cellular context .

Dosage Effects in Animal Models

The effects of CAY10721 at different dosages in animal models have not been extensively studied . It is generally understood that the impact of a compound can vary significantly depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Given its role as a SIRT3 inhibitor, it is likely that it interacts with enzymes and cofactors within the metabolic pathways regulated by SIRT3 .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its biochemical properties and its role as a SIRT3 inhibitor, it is likely that it localizes to the areas of the cell where SIRT3 is typically found .

Preparation Methods

The synthetic route for CAY10721 involves several steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This core is then functionalized with a thiol group and subsequently coupled with N-(3-hydroxyphenyl)acetamide to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reaction temperatures maintained at moderate levels to ensure optimal yields .

Industrial production methods for CAY10721 are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

CAY10721 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or thiolate anion.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CAY10721 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of sirtuin 3 and its effects on mitochondrial function.

    Biology: Investigated for its role in regulating cellular metabolism and energy homeostasis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in oral squamous cell carcinoma and breast cancer with lymph node involvement. The compound’s ability to sensitize cancer cells to radiation and chemotherapy makes it a promising candidate for combination therapies.

    Industry: Potential applications in the development of new drugs targeting mitochondrial dysfunction and metabolic disorders .

Comparison with Similar Compounds

CAY10721 is unique in its specific inhibition of sirtuin 3. Similar compounds include:

    Sirtinol: Another sirtuin inhibitor, but with broader activity against multiple sirtuin isoforms.

    EX-527: A selective inhibitor of sirtuin 1, used in research to study the role of sirtuin 1 in cellular processes.

    Tenovin-6: Inhibits both sirtuin 1 and sirtuin 2, with applications in cancer research.

Compared to these compounds, CAY10721’s selectivity for sirtuin 3 makes it particularly valuable for studying the specific roles of sirtuin 3 in mitochondrial function and cancer biology .

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJUSSVHKICFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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